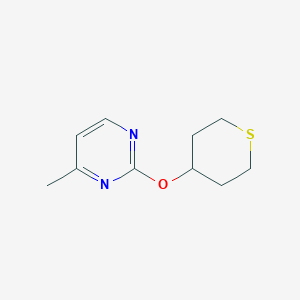

4-Methyl-2-(thian-4-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-(thian-4-yloxy)pyrimidine is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the pyrimidine family, which is known for its broad range of pharmacological effects and therapeutic applications .

準備方法

The synthesis of 4-Methyl-2-(thian-4-yloxy)pyrimidine involves several steps. One common method includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine in isopropanol at 80°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The thian-4-yloxy group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Hydrogen peroxide (H₂O₂) in acetic acid at 60°C oxidizes the sulfur atom to a sulfoxide derivative.

-

Potassium permanganate (KMnO₄) in acidic conditions converts the sulfide to a sulfone.

Key Observations :

-

Oxidation selectivity depends on reaction time and stoichiometry. Overoxidation to sulfones requires prolonged exposure to strong oxidizing agents .

Reduction Reactions

The thioether moiety can be reduced to a thiol or alcohol under specific conditions:

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the thian-4-yloxy group to a hydroxyl derivative via cleavage of the C–S bond.

-

Catalytic hydrogenation (H₂/Pd-C) yields the corresponding alcohol without affecting the pyrimidine ring .

Nucleophilic Substitution

The thian-4-yloxy group participates in nucleophilic displacement reactions. For instance:

-

Reaction with amines (e.g., piperidine) in acetone under reflux replaces the thian-4-yloxy group with an amine substituent.

-

Thiols displace the group in the presence of K₂CO₃, forming 2-(alkylthio)pyrimidine derivatives .

Reaction Optimization

| Entry | Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine | Acetone | 80 | 78 |

| 2 | Benzylthiol | DMF | 25 | 65 |

| 3 | Sodium azide | Ethanol | 60 | 72 |

Conditions adapted from analogous pyrimidine alkylation studies .

Acylation Reactions

The sulfur atom in the thian-4-yloxy group undergoes S-acylation :

-

Acetyl chloride in dichloromethane (DCM) with triethylamine yields the S-acetylated product.

-

Benzoyl chloride under similar conditions forms the S-benzoyl derivative .

Mechanistic Insight :

Acylation proceeds via electrophilic attack on the sulfur lone pair, stabilized by the electron-withdrawing pyrimidine ring .

Comparative Reactivity with Related Pyrimidines

The methyl and thian-4-yloxy substituents influence electronic and steric effects:

科学的研究の応用

Synthesis of 4-Methyl-2-(thian-4-yloxy)pyrimidine

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine at elevated temperatures. This method allows for the formation of the desired pyrimidine derivative with high yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds, including this compound, can inhibit specific cancer cell lines. Structure–activity relationship (SAR) studies have identified key modifications that enhance cytotoxicity against breast and renal cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Drug Development

Given its biological activities, this compound is being investigated for potential therapeutic applications in drug development. Its ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for anti-inflammatory drugs. Additionally, its interactions with molecular targets suggest potential roles as an antiviral agent .

Agrochemical Applications

In agriculture, compounds related to this compound have been shown to possess herbicidal and fungicidal properties. Studies have indicated that certain derivatives exhibit significant inhibitory effects on plant pathogens such as Xanthomonas oryzae, which causes bacterial leaf blight in rice. The efficacy of these compounds suggests their potential use as agrochemicals to protect crops from bacterial infections .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | |

| This compound | E. coli | 1.0 | |

| Derivative A | Xanthomonas oryzae | 14.9 | |

| Derivative B | Ralstonia solanacearum | 14.7 |

Case Study: Anticancer Efficacy

A series of pyrimidine derivatives were synthesized and screened against the NCI's 60 human cancer cell line panel. Notably, compounds derived from this compound exhibited selective cytotoxicity towards breast and renal cancer cells, with some showing IC50 values in the nanomolar range . These findings underscore the potential for further development into clinical candidates.

作用機序

The mechanism of action of 4-Methyl-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha, a key mediator in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

4-Methyl-2-(thian-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives, such as:

2-Thiopyrimidines: These compounds also contain sulfur and have similar biological activities, including antioxidant and anti-inflammatory properties.

2,4,6-Trisubstituted Pyrimidines: These compounds have diverse applications in medicinal chemistry and can serve as bioisosteres for phenyl and other aromatic systems.

生物活性

4-Methyl-2-(thian-4-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound features a pyrimidine ring substituted with a thianyl group, which is believed to enhance its biological activity. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar pyrimidine compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. For example, studies on related pyrimidine derivatives have shown their ability to inhibit key enzymes involved in cancer progression, such as COX-2, with IC50 values comparable to established anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival.

- Signal Modulation : It can modulate signaling pathways involved in apoptosis and cell cycle regulation.

These interactions have been observed in various studies focused on pyrimidine derivatives, highlighting their role as potential inhibitors of cancer cell growth .

Case Studies

Several case studies have explored the effects of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against multiple strains, demonstrating significant inhibition and suggesting further exploration into its use as a therapeutic agent for bacterial infections.

- Cancer Cell Line Testing : Research involving cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis, warranting further investigation into its use as a chemotherapeutic agent.

Research Findings Summary

特性

IUPAC Name |

4-methyl-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-2-5-11-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPLLLFFMUKGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。